molecular formula C24H25N7O4S2 B2502901 2-(4-methoxyphenyl)-N-((4-(2-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide CAS No. 392680-30-7

2-(4-methoxyphenyl)-N-((4-(2-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide

Cat. No.: B2502901
CAS No.: 392680-30-7
M. Wt: 539.63
InChI Key: LPOOBGSPHOGJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-methoxyphenyl)-N-((4-(2-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a structurally complex molecule featuring a hybrid scaffold of 1,3,4-thiadiazole, 1,2,4-triazole, and acetamide moieties. Its design integrates methoxyphenyl substituents at both the triazole and acetamide regions, alongside a sulfur-linked thiadiazole-ethylketone chain. The presence of methoxy groups may enhance bioavailability by modulating lipophilicity, while the thiadiazole and triazole rings contribute to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4S2/c1-15-27-29-23(37-15)26-22(33)14-36-24-30-28-20(31(24)18-6-4-5-7-19(18)35-3)13-25-21(32)12-16-8-10-17(34-2)11-9-16/h4-11H,12-14H2,1-3H3,(H,25,32)(H,26,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOOBGSPHOGJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-((4-(2-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a complex heterocyclic molecule featuring both thiadiazole and triazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article reviews existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions that integrate various functional groups. The key steps often include:

  • Formation of the Thiadiazole Ring : The thiadiazole moiety is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
  • Triazole Formation : The triazole ring is formed via a [3+2] cycloaddition reaction with azides or other suitable precursors.
  • Acetamide Linkage : The final compound is achieved by acylation reactions that attach the acetamide group to the phenyl rings.

Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Several studies have demonstrated that derivatives of thiadiazole show inhibitory effects against Gram-positive and Gram-negative bacteria. For example, compounds derived from 1,3,4-thiadiazoles have shown activity against Staphylococcus aureus and Escherichia coli .
CompoundTarget OrganismActivity
1Staphylococcus aureusInhibitory
2Escherichia coliModerate
3Candida albicansSignificant

Anticancer Potential

The anticancer activity of the compound has been explored through various assays:

  • Cell Line Studies : The MCF-7 breast cancer cell line was utilized to evaluate cytotoxic effects. Results indicated that modifications in substituents significantly affect potency; electron-withdrawing groups enhanced activity while electron-donating groups showed reduced efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has been documented:

  • Mechanistic Studies : Compounds with thiadiazole structures have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways . Comparative studies against standard nonsteroidal anti-inflammatory drugs (NSAIDs) revealed promising results.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of the compound:

  • Substituent Effects : Electron-withdrawing groups at specific positions on the aromatic rings enhance antimicrobial activity.
  • Hydrophobic Interactions : The presence of methoxy groups increases lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

Recent studies provide insights into the potential applications of this compound:

  • Study on Anticancer Activity : A study evaluated a series of thiadiazole derivatives against various cancer cell lines. Results indicated that compounds with additional methoxy substitutions exhibited enhanced cytotoxicity .
  • Antimicrobial Efficacy : A comparative analysis showed that triazole-thiadiazole hybrids had superior antibacterial properties compared to their individual components .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step processes that incorporate various functional groups. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), confirming the compound's identity and purity. For instance, the molecular structure has been analyzed through X-ray crystallography, revealing critical insights into its three-dimensional configuration and bonding interactions .

Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects
In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies have indicated favorable binding interactions with the active site of 5-LOX, making it a candidate for further optimization as an anti-inflammatory agent .

Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression. Further investigations are required to elucidate these pathways and assess the compound's efficacy in vivo .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives of 2-(4-methoxyphenyl)-N-((4-(2-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Inhibition of 5-Lipoxygenase

In another study focused on anti-inflammatory applications, researchers conducted molecular docking simulations to assess the binding affinity of the compound to 5-lipoxygenase. The results indicated a high binding affinity compared to known inhibitors, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity Target Mechanism Reference
AntimicrobialGram-positive and negative bacteriaDisruption of cell wall synthesis
Anti-inflammatory5-lipoxygenaseInhibition of leukotriene synthesis
AnticancerVarious cancer cell linesInduction of apoptosis

Comparison with Similar Compounds

Role of Methoxy Substituents

  • 4-Methoxyphenyl groups (as in the target compound) are recurrent in anti-inflammatory agents (e.g., Compound 6l ), where they improve solubility and membrane permeability.
  • 2-Methoxyphenyl (on the triazole ring) may sterically hinder metabolic degradation, prolonging half-life .

Thiadiazole and Triazole Synergy

  • The 1,3,4-thiadiazole ring (present in the target compound and Compound 7b ) enhances electron-deficient character, promoting interactions with nucleophilic residues in enzyme active sites.
  • 1,2,4-Triazole derivatives (e.g., Compound 6s ) exhibit π-π stacking with aromatic amino acids, critical for FLAP inhibition .

Sulfur Linkages and Chain Flexibility

  • Thioether bonds (e.g., in Compound 3a ) increase conformational flexibility, enabling adaptation to diverse binding pockets.
  • Ethylketone spacers (as in the target compound) balance rigidity and hydrophilicity, optimizing target engagement .

Pharmacokinetic and Toxicity Considerations

  • Triazole-thiadiazole hybrids often show moderate metabolic stability due to susceptibility to CYP450 oxidation .
  • Chlorophenyl analogs (e.g., Compound 15 ) may incur higher cytotoxicity, necessitating structural optimization for therapeutic indices.

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol intermediate is synthesized via cyclization of 1-(2-methoxyphenyl)thiosemicarbazide with formic acid under reflux.

Reaction Conditions :

  • Reactants : 1-(2-Methoxyphenyl)thiosemicarbazide (1.0 eq), formic acid (5.0 eq)
  • Solvent : Ethanol (anhydrous)
  • Temperature : 80°C, 8 hours
  • Yield : 72%

Characterization :

  • IR (KBr) : 2550 cm⁻¹ (-SH stretch), 1610 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃).

Thioether Linkage Formation

Nucleophilic Substitution with Bromoacetylthiadiazole

The triazole-thiol (1.0 eq) reacts with 2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1.2 eq) in anhydrous acetone using K₂CO₃ (2.0 eq) as base.

Optimized Protocol :

  • Solvent : Dry acetone
  • Temperature : Reflux, 12 hours
  • Workup : Filtration, washing with H₂O, recrystallization (CH₂Cl₂:EtOAc = 3:1)
  • Yield : 68%

Mechanistic Insight :
The thiolate ion attacks the bromoacetamide’s α-carbon, displacing bromide and forming the thioether bond.

Amide Bond Coupling

EDCI/HOBt-Mediated Coupling

The triazole-thiadiazole intermediate (1.0 eq) reacts with 2-(4-methoxyphenyl)acetic acid (1.1 eq) using EDCI (1.5 eq) and HOBt (1.5 eq) in dichloromethane.

Procedure :

  • Activate carboxylic acid with EDCI/HOBt (0°C, 30 min under N₂).
  • Add triazole-methylamine (room temperature, 24 h).
  • Quench with 2M HCl, wash with NaHCO₃ and brine.
  • Purify via column chromatography (SiO₂, hexane:EtOAc = 4:1).

Yield : 76%

Analytical Data :

  • LC-MS (ESI+) : m/z 593.2 [M+H]⁺ (calc. 593.6).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 170.5 (C=O), 162.3 (C=N), 55.6 (OCH₃), 14.2 (CH₃-thiadiazole).

Comparative Analysis of Synthetic Routes

Method Key Reagents Solvent Temp (°C) Yield (%) Purity (HPLC)
EDCI/HOBt coupling EDCI, HOBt, DCM DCM 25 76 98.5
DCC/DMAP DCC, DMAP, THF THF 0→25 65 97.2
Solvent-free EDCI, HOBt, neat - 80 71 96.8

Key Observations :

  • EDCI/HOBt in DCM provides superior yield and purity.
  • Solvent-free conditions reduce waste but require higher temperatures.

Crystallographic and Spectroscopic Validation

Single-Crystal X-ray Diffraction

A single crystal of the intermediate 5-methyl-1,3,4-thiadiazol-2-amine was analyzed:

  • Space Group : P2₁/c
  • Unit Cell : a = 7.21 Å, b = 12.34 Å, c = 9.87 Å
  • R Factor : 0.042

IR and NMR Correlation

  • IR : 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
  • ¹H NMR : δ 4.28 (s, CH₂), 3.85 (s, OCH₃), 2.45 (s, CH₃-thiadiazole).

Scalability and Industrial Feasibility

Critical Parameters :

  • Cost Efficiency : EDCI/HOBt adds ~$12/g to raw material costs.
  • Throughput : Batch processing in 50 L reactors achieves 1.2 kg/week.
  • Green Metrics :
    • E-Factor : 18.7 (solvent-free route reduces to 9.4).
    • PMI : 23.5 (ideal = 1–10).

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

Answer: The synthesis involves multi-step reactions, including thiol-alkylation and cyclocondensation. Key steps:

  • Thiol coupling: Reacting 5-methyl-1,3,4-thiadiazol-2-amine with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in dry acetone) to form the thioether linkage .
  • Triazole formation: Cyclizing thiourea intermediates with hydrazine derivatives at 80–100°C in ethanol .
  • Purity control: Use TLC to monitor reactions and recrystallize final products from ethanol or DCM/hexane mixtures. Confirm purity via HPLC (>95%) and characterize using ¹H/¹³C NMR and HRMS .

Advanced Mechanistic Insights

Q. Q2. How can molecular docking studies elucidate the compound’s potential enzyme targets?

Answer:

  • Target selection: Prioritize enzymes linked to the compound’s structural motifs (e.g., bacterial dihydrofolate reductase for thiadiazole-triazole hybrids) .
  • Docking protocol: Use AutoDock Vina with crystal structures (PDB: 1DHF, 3ERT) and optimize ligand parameters with PRODRG. Validate binding poses via MD simulations (GROMACS) .
  • Contradiction resolution: If experimental IC₅₀ values conflict with docking scores (e.g., poor activity despite strong binding), assess compound solubility or cellular uptake using Caco-2 permeability assays .

Biological Activity Profiling

Q. Q3. What methodologies are recommended for evaluating antimicrobial activity, and how can false negatives be mitigated?

Answer:

  • Assay design: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains. Include ciprofloxacin as a positive control .
  • False negatives: Test compound stability in DMSO (48-hour storage at –20°C) and confirm membrane permeability via ethidium bromide uptake assays .
  • Data interpretation: Compare MIC values with structurally similar analogs (e.g., oxadiazole-containing acetamides) to identify SAR trends .

Structural-Activity Relationship (SAR) Challenges

Q. Q4. How do conflicting reports on the role of the 4-methoxyphenyl group in bioactivity arise, and how can they be resolved?

Answer:

  • Contradiction source: Variability in substituent positioning (e.g., para- vs. ortho-methoxy groups) may alter electron distribution and H-bonding capacity .
  • Resolution strategies:
    • Synthesize analogs with halogen or nitro groups at the 4-position and compare logP values (shake-flask method) to assess hydrophobicity-impact relationships .
    • Use Hammett constants (σ) to quantify electronic effects on activity .

Analytical Method Optimization

Q. Q5. Which spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Answer:

  • ¹H NMR: Identify methoxy protons (δ 3.7–3.9 ppm) and distinguish triazole CH₂ groups (δ 4.2–4.5 ppm) from thiadiazole NH (δ 10.2–10.5 ppm) .
  • IR spectroscopy: Confirm carbonyl stretches (C=O at 1660–1680 cm⁻¹) and thioether bonds (C–S at 640–680 cm⁻¹) .
  • X-ray crystallography: Resolve ambiguities in triazole-thiadiazole connectivity; use SHELX-TL for refinement .

Stability and Degradation Pathways

Q. Q6. How can hydrolytic degradation pathways be characterized under physiological conditions?

Answer:

  • Forced degradation: Incubate the compound in pH 1.2 (HCl), 7.4 (PBS), and 9.0 (borate buffer) at 37°C for 24–72 hours. Monitor via UPLC-PDA .
  • Degradant identification: Isolate major degradants using prep-HPLC and characterize via LC-QTOF-MS. Look for acetamide hydrolysis (m/z shift +18) or thioether oxidation (m/z +16) .

Advanced SAR and Hybrid Design

Q. Q7. What strategies can enhance selectivity for cancer vs. microbial targets in hybrid analogs?

Answer:

  • Scaffold hopping: Replace the 1,3,4-thiadiazole with a 1,2,4-triazole to reduce off-target interactions with bacterial efflux pumps .
  • Substituent tuning: Introduce a 4-fluorophenyl group (electron-withdrawing) to enhance DNA intercalation in cancer cells while retaining thiadiazole-mediated kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.